Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate
CAS No.: 2287288-84-8
Cat. No.: VC4138988
Molecular Formula: C8H11BrO2
Molecular Weight: 219.078
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2287288-84-8 |
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Molecular Formula | C8H11BrO2 |
Molecular Weight | 219.078 |
IUPAC Name | methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate |
Standard InChI | InChI=1S/C8H11BrO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-3H,4-6H2,1H3 |
Standard InChI Key | LPTWHAGOVWDFAQ-UHFFFAOYSA-N |
SMILES | COC(=O)C1(CC=CC1)CBr |
Introduction
Chemical Identity and Structural Features
Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate belongs to the class of bicyclic bromoesters, with the molecular formula C₈H₁₁BrO₂ and a molecular weight of 219.08 g/mol . The IUPAC name reflects its structure: a cyclopent-3-ene ring substituted at the 1-position with a bromomethyl group (-CH₂Br) and a methyl ester (-COOCH₃). The InChI identifier (InChI=1S/C8H11BrO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-3H,4-6H2,1H3) confirms the connectivity and stereoelectronic arrangement .
The compound’s cyclopentene core introduces strain, enhancing reactivity toward ring-opening reactions. The bromomethyl group acts as a potent leaving group, while the ester moiety provides a handle for further functionalization. XLogP3 values (1.8) suggest moderate lipophilicity, indicative of balanced solubility in polar and nonpolar solvents .
Synthetic Methodologies
Bromination of Cyclopentene Precursors
A common route involves the bromination of methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in dichloromethane . This method capitalizes on the alcohol-to-bromide conversion, achieving yields exceeding 70% under optimized conditions.
Cyclopropane Ring Expansion
Recent advances, as detailed in ACS Omega , demonstrate the use of dichlorocyclopropane intermediates. For example, methyl 2,2-dichloro-1-methylcyclopropane-1-carboxylate undergoes ring expansion via bromine insertion, though this route requires stringent temperature control (-20°C to 0°C) to prevent side reactions.
Alternative Pathways
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Esterification Followed by Bromination: Cyclopent-3-ene-1-carboxylic acid is first esterified with methanol under acidic conditions, followed by bromination at the methyl position using N-bromosuccinimide (NBS) and a radical initiator .
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Metal-Catalyzed Coupling: Palladium-catalyzed coupling of cyclopentene boronic esters with bromomethyl reagents, though less common, offers enantioselective advantages .
Physicochemical Properties
The compound’s moderate lipophilicity (XLogP3 = 1.8) suggests preferential solubility in organic solvents like ethyl acetate or dichloromethane. Its ester group confers limited water solubility, necessitating aqueous workup protocols for isolation.
Reactivity and Applications
Nucleophilic Substitution
The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), yielding functionalized cyclopentene derivatives. For instance, reaction with sodium azide produces the corresponding azide, a precursor for Huisgen cycloaddition .
Cross-Coupling Reactions
Comparative Analysis with Structural Analogues
Compound | Molecular Formula | Key Differences | Applications |
---|---|---|---|
Methyl 1-bromocyclopentane-1-carboxylate | C₇H₁₁BrO₂ | Saturated cyclopentane ring | Less reactive in ring-opening |
Ethyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate | C₉H₁₃BrO₂ | Ethyl ester group | Altered hydrolysis kinetics |
1-(Bromomethyl)cyclopent-3-ene-1-carboxylic acid | C₇H₉BrO₂ | Free carboxylic acid | Enhanced metal coordination |
The unsaturated cyclopentene ring in the title compound confers greater reactivity compared to saturated analogues, making it preferable for dynamic covalent chemistry.
Future Research Directions
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Enantioselective Synthesis: Developing asymmetric routes to access chiral derivatives for medicinal chemistry.
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Polymer Science: Investigating ring-opening metathesis polymerization (ROMP) for novel materials.
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Catalysis: Exploring palladium complexes derived from cyclopentene esters in cross-coupling reactions.
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